molecular formula C9H10N2O4 B14834175 3-Cyclopropoxy-5-methoxy-2-nitropyridine

3-Cyclopropoxy-5-methoxy-2-nitropyridine

Cat. No.: B14834175
M. Wt: 210.19 g/mol
InChI Key: UJZJUTUELNCFBZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxy-2-nitropyridine is a nitropyridine derivative featuring a cyclopropoxy group at position 3, a methoxy group at position 5, and a nitro group at position 2. For example, methoxy-substituted nitropyridines are synthesized via alkylation of hydroxyl precursors or displacement of halogen atoms under basic conditions .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxy-2-nitropyridine

InChI

InChI=1S/C9H10N2O4/c1-14-7-4-8(15-6-2-3-6)9(10-5-7)11(12)13/h4-6H,2-3H2,1H3

InChI Key

UJZJUTUELNCFBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-2-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes:

    Nitration: Starting with a pyridine derivative, nitration is carried out using nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methoxylation: The methoxy group is introduced via a similar nucleophilic substitution reaction using methanol and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Methanol or cyclopropyl alcohol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Reduction: 3-Cyclopropoxy-5-methoxy-2-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 3-Cyclopropoxy-5-methoxy-2-pyridinecarboxylic acid.

Scientific Research Applications

3-Cyclopropoxy-5-methoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Nitropyridine Derivatives

Compound Name Substituents Molecular Weight Key Features
This compound 3-OCH₂C₃H₅, 5-OCH₃, 2-NO₂ ~254.23* Cyclopropoxy introduces steric bulk; balanced electronic effects.
2-Methoxy-4-methyl-5-nitropyridine (7c) 2-OCH₃, 4-CH₃, 5-NO₂ 168.15 Methyl group enhances lipophilicity; nitro at C5 reduces ring activation.
2-(4-Methoxyphenoxy)-3-nitropyridine 2-OPh(4-OCH₃), 3-NO₂ 260.23 Phenoxy group increases π-conjugation; potential fluorescence applications
5-Bromo-2-methoxy-3-nitropyridine 5-Br, 2-OCH₃, 3-NO₂ 233.02 Bromine enhances electrophilicity at C5; useful in cross-coupling reactions

*Estimated based on analogous compounds.

Key Observations:

Substituent Position and Reactivity: The nitro group at position 2 in the target compound may deactivate the pyridine ring toward electrophilic substitution compared to analogs with nitro at C3 (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) .

Electronic Effects :

  • The methoxy group at C5 in the target compound donates electrons via resonance, partially countering the electron-withdrawing nitro group. This contrasts with 5-Bromo-2-methoxy-3-nitropyridine, where bromine’s inductive effect further enhances electron deficiency .

Synthetic Accessibility :

  • Methoxy-substituted analogs (e.g., 7c, 7d) are synthesized in high yields (80–95%) via established alkylation or displacement reactions . The cyclopropoxy group in the target compound may require specialized reagents (e.g., cyclopropoxide salts) or protective group strategies.

Potential Applications: Phenoxy-substituted derivatives (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) exhibit fluorescence properties due to extended conjugation, suggesting that the target compound’s cyclopropoxy group could modulate similar optical behaviors .

Research Findings and Limitations

  • Solubility and Stability: Cyclopropoxy’s nonpolar nature may reduce aqueous solubility compared to methoxy or phenoxy analogs.
  • C3) can drastically alter efficacy .

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